Cas no 10088-95-6 (4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-)
![4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- structure](https://de.kuujia.com/scimg/cas/10088-95-6x500.png)
10088-95-6 structure
Produktname:4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-
4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-
- RADICININ FROM ALTERNARIA CHRYSANTHEMI
- dl-Radicinin-2,4,6,8,10,13-13C6
- dl-Radicinin-3,5,9,11,12,14-13C6
- n-4,5-dione
- radicinin
- Radicinin,3-Hydroxy-2-methyl-7-propenyl-3,4-dihydro-2H,5H-pyrano-<4,3-b>-pyran-4,5-dion
- stemphylone
- NSC118343
- DTXSID70871946
- SCHEMBL1531042
- 1402-20-6
- CCRIS 8483
- 4H,3-b]pyran-4,5-dione, 2,3-dihydro-3.alpha.-hydroxy-2.beta.-methyl-7-propenyl-
- (2S,3S)-3-hydroxy-2-methyl-7-((E)-prop-1-en-1-yl)-2,3-dihydro-4H,5H-pyrano[4,3-b]pyran-4,5-dione
- NSC-118343
- CHEMBL1994984
- (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione
- CHEBI:183741
- G01Z2N575M
- Radicinin (VAN)
- NSC 118343
- CS-0062918
- 4H,3-b]pyran-4,5-dione, 2,3-dihydro-3-hydroxy-2-methyl-7-(1-propenyl)-, [2S-[2.alpha.,3.beta.,7(E)]]-
- RADICININ [MI]
- Q27278392
- (2S,3S)-3-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[4,3-b]pyran-4,5-dione
- 2,5H-pyrano[4,3-b]pyran-4,5-dione
- HY-113816
- 4H,5H-Pyrano(4,3-b)pyran-4,5-dione, 2,3-dihydro-3-alpha-hydroxy-2-beta-methyl-7-propenyl-
- 2,3-Dihydro-3-alpha-hydroxy-2-beta-methyl-7-propenyl-4H,5H-pyrano(4,3-b)pyran-4,5-dione
- 4H,5H-PYRANO(4,3-B)PYRAN-4,5-DIONE, 2,3-DIHYDRO-3-HYDROXY-2-METHYL-7-((1E)-1-PROPEN-1-YL)-, (2S,3S)-
- 2H-PYRAN-5-CARBOXYLIC ACID, 3,4-DIHYDRO-3-HYDROXY-6-(2-HYDROXY-1,3-PENTADIENYL)-2-METHYL-4-OXO-, .DELTA.-LACTONE
- 10088-95-6
- UNII-G01Z2N575M
- WLN: T66 BVO GO JV&TJ D1U2 H1 IQ
- MLS002706791
- SCHEMBL1531040
- AKOS040747350
- (2S,3S)-3-Hydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2,3-dihydro-4H,5H-pyrano[4,3-b]pyran-4,5-dione
- 2,3-Dihydro-3.alpha.-hydroxy-2.beta.-methyl-7-propenyl-4H,5H-pyrano[4,3-b]pyran-4,5-dione
- 4H,5H-Pyrano[4,3-b]pyran-4,5-dione, 2,3-dihydro-3.alpha.-hydroxy-2.beta.-methyl-7-propenyl-
- 4H,5H-Pyrano[4,3-b]pyran-4,5-dione, 2,3-dihydro-3-hydroxy-2-methyl-7-(1-propenyl)-, [2S-[2.alpha.,3.beta.,7(E)]]-
- 3-epi-radicinin
-
- Inchi: InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3/b4-3+/t6-,10-/m0/s1
- InChI-Schlüssel: SDKXGAICTNHFCN-DCJAWTJCSA-N
- Lächelt: C/C=C/C1OC(=O)C2C([C@H]([C@@H](OC=2C=1)C)O)=O
Berechnete Eigenschaften
- Genaue Masse: 236.06800
- Monoisotopenmasse: 236.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 1
- Komplexität: 469
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 72.8A^2
- XLogP3: 1.1
Experimentelle Eigenschaften
- Dichte: 1.1663 (rough estimate)
- Schmelzpunkt: 221.5°C
- Siedepunkt: 298.68°C (rough estimate)
- Flammpunkt: 169.8°C
- Brechungsindex: 1.4571 (estimate)
- PSA: 76.74000
- LogP: 0.99740
- Spezifische Rotation: D27 -217.4° (c = 2.37 in pyridine); D27 -175.7° (c = 0.2 in ethanol); D27 -208° (c = 1.25 in chloroform)
4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:UN 3172
- RTECS:UQ1360000
- Gefahrenklasse:6.1(b)
- Lagerzustand:2-8°C
- Sicherheitsbegriff:6.1(b)
- Verpackungsgruppe:III
- PackingGroup:III
- Verpackungsgruppe:III
- Gefährdungsgrad:6.1(b)
4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)- Verwandte Literatur
-
1. 615. Metabolic products of stemphylium radicinum. Part I. RadicininJohn Frederick Grove J. Chem. Soc. 1964 3234
-
Kuniki Kato,Yoshimasa Hirata,Shosuke Yamamura J. Chem. Soc. C 1969 1997
-
J. M. Dickinson Nat. Prod. Rep. 1993 10 71
-
4. Metabolic products of Stemphylium radicinum. Part IV. Minor productsJohn Frederick Grove J. Chem. Soc. C 1971 2261
-
Richa,Namrata Kushwaha,Sheetal Negi,Ajay Kumar,Ennio Zangrando,Ramesh Kataria,Vikram Saini Dalton Trans. 2021 50 13699
10088-95-6 (4H,5H-Pyrano[4,3-b]pyran-4,5-dione,2,3-dihydro-3-hydroxy-2-methyl-7-[(1E)-1-propen-1-yl]-, (2S,3S)-) Verwandte Produkte
- 1804200-33-6(2-Bromo-6-(3-ethoxy-3-oxopropyl)mandelic acid)
- 2171862-58-9(2-fluoro-6-{(3-methylfuran-2-yl)methylsulfanyl}pyrazine)
- 2411223-82-8(2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride)
- 1394737-65-5(N-(3-bromopyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 154709-19-0(2-4-(Hydroxymethyl)phenylbenzonitrile)
- 2228251-74-7(2-{1-2-(3-bromophenyl)ethylcyclopropyl}acetic acid)
- 2248302-77-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(oxolan-2-yl)methoxy]benzoate)
- 2680684-53-9(Tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate)
- 2113975-74-7(3-{1-(tert-butoxy)carbonyl-5-methyl-2,3-dihydro-1H-indol-3-yl}propanoic acid)
- 2172171-52-5(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,3-oxazol-4-yl}formamido)propanoic acid)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
